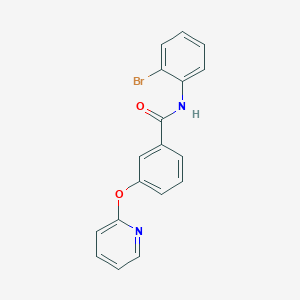
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid” is a chemical compound with the CAS Number: 1341489-20-0 . It has a molecular weight of 263.16 . The compound is stored at room temperature and is in the form of an oil .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a chalcone derivative (2E)-3-(5-bromothiophen-2-yl)-1-(naphthalen-1-yl) prop-2-en-1-one (NBT) has been synthesized by Claisen-Schmidt condensation reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrO2S/c1-9(2,8(11)12)5-6-3-4-7(10)13-6/h3-4H,5H2,1-2H3,(H,11,12) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 263.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or through further literature search.Wissenschaftliche Forschungsanwendungen
Solar Cell Applications
One of the notable applications of compounds similar to 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is in the field of solar cell technology. Organic sensitizers, which include functionalized thiophene units, have been engineered for solar cell applications. For instance, the study by (Kim et al., 2006) discusses the development of novel organic sensitizers comprising donor, electron-conducting, and anchoring groups, including thiophene units, for enhanced photon to current conversion efficiency in solar cells.
Crystal Structure Analysis
Compounds containing bromothiophene, similar to 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid, have been studied for their crystal structures. The work of (Peters et al., 1994) and (Geiger et al., 2014) exemplify such studies, providing insights into the molecular arrangement and bonding characteristics of bromothiophene derivatives.
Antimicrobial and Anticancer Activity
Derivatives of bromothiophene have been explored for their antimicrobial and anticancer properties. For example, (S. M et al., 2022) synthesized a Schiff base involving bromothiophene and analyzed its effectiveness in cytotoxic activity against specific cell lines.
Spasmolytic Activity
Thiophene-based derivatives, which are structurally related to 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid, have been synthesized and tested for their spasmolytic activity. A study by (Rasool et al., 2020) demonstrates this application, where various thiophene-based compounds were evaluated for their effectiveness in producing a spasmolytic effect.
Photoreleasable Protecting Groups
Compounds like 2,5-dimethylphenacyl esters, closely related to the chemical structure of interest, have been used as photoremovable protecting groups for carboxylic acids. Research by (Klan et al., 2000) and (Zabadal et al., 2001) highlights the efficacy of such compounds in releasing carboxylic acids upon irradiation, opening avenues in organic synthesis and biochemistry.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-9(2,8(11)12)5-6-3-4-7(10)13-6/h3-4H,5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRWGZXADNQJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(S1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1341489-20-0 |
Source


|
| Record name | 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

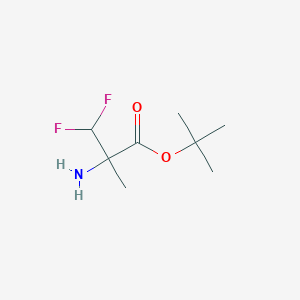
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2735240.png)
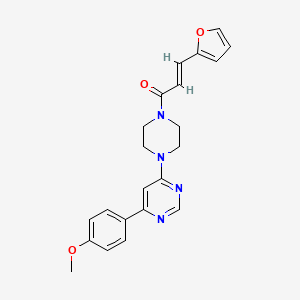
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2735242.png)
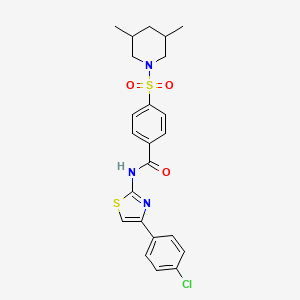
![2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2735244.png)
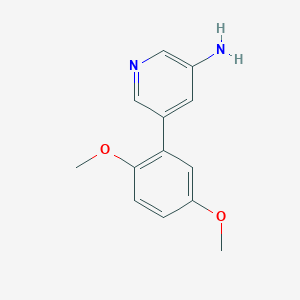
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2735246.png)
![Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2735249.png)

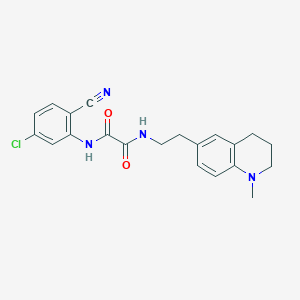
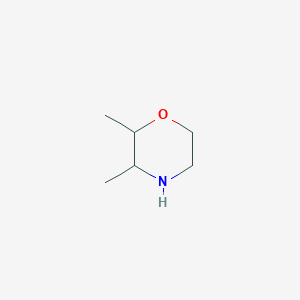
![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2735257.png)
